N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide
Description
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |
InChI Key |
VILNYAGCDWFDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methylphenyl)Thiazole-2-Carbonitrile
Reagents :
-
4-Methylphenyl thioamide (1.0 equiv)
-
Bromoacetonitrile (1.2 equiv)
-
Triethylamine (2.0 equiv) in ethanol
Procedure :
-
Dissolve 4-methylphenyl thioamide (10 mmol) and bromoacetonitrile (12 mmol) in anhydrous ethanol.
-
Add triethylamine (20 mmol) dropwise under nitrogen atmosphere.
-
Reflux at 80°C for 12 hours.
-
Cool, filter precipitated product, and recrystallize from ethanol.
Functionalization to Amidoxime
Reagents :
-
4-(4-Methylphenyl)thiazole-2-carbonitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (2.0 equiv)
-
Sodium hydroxide (2.0 equiv) in ethanol/water (3:1)
Procedure :
-
Suspend the nitrile intermediate (5 mmol) in ethanol/water.
-
Add hydroxylamine hydrochloride (10 mmol) and NaOH (10 mmol).
-
Stir at 60°C for 6 hours.
-
Acidify with HCl (1M) to pH 5–6, extract with ethyl acetate, and concentrate.
Yield : ~70% (based on similar amidoxime syntheses).
Copper-Catalyzed Coupling for Direct Arylation
Modern cross-coupling strategies offer an alternative route to install the 4-methylphenyl group post-thiazole formation.
Synthesis of 2-Bromo-1,3-Thiazole
Reagents :
-
Thioacetamide (1.0 equiv)
-
2,3-Dibromopropionitrile (1.1 equiv)
-
K2CO3 (2.0 equiv) in DMF
Procedure :
-
React thioacetamide with 2,3-dibromopropionitrile in DMF at 100°C.
-
Quench with ice water and extract with dichloromethane.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch + Amidoxime | High regioselectivity | Multi-step, moderate yields | 60–70% |
| Suzuki Coupling | Late-stage diversification | Requires pre-functionalized bromide | 65–75% |
| One-Pot Synthesis | Reduced purification steps | Optimization challenges | 50–60% |
Key findings:
-
Catalytic Systems : Copper iodide with TPGS-750-M surfactant enhances aqueous-phase reactivity, enabling greener syntheses.
-
Amidoxime Stability : Neutral pH (6–7) during workup prevents decomposition of the N'-hydroxy group.
-
Regiocontrol : Electron-donating methyl groups on the phenyl ring direct coupling to the para position .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound features a thiazole ring and a hydroxy group , which are critical for its reactivity. Thiazole rings are aromatic heterocycles with sulfur and nitrogen atoms, enabling participation in electrophilic substitution, nucleophilic attack, and redox reactions. The hydroxy group (-OH) introduces potential for elimination, condensation, or ligand coordination chemistry .
Dehydration
The hydroxy group may undergo dehydration under acidic or basic conditions, forming a double bond. This reaction is plausible due to the proximity of the hydroxy group to the thiazole ring, which could facilitate elimination.
Electrophilic Substitution
The thiazole ring’s substituents (e.g., the 4-methylphenyl group) may direct electrophilic attack to specific positions. For example, substitution at the 4-position (para to the methylphenyl group) could occur under standard electrophilic aromatic substitution conditions .
Nucleophilic Attack
The sulfur atom in the thiazole ring may act as a nucleophile, attacking electrophilic centers. Alternatively, the imidamide group could participate in nucleophilic reactions, particularly if activated by acidic conditions.
Hydrolysis
The imidamide group may undergo hydrolysis to form a carboxylic acid or amine, depending on the reaction conditions (acidic vs. basic). This reaction could alter the compound’s biological activity.
Analytical and Characterization Methods
Research Gaps and Future Work
-
Detailed Reaction Mechanisms : Specific reaction pathways (e.g., dehydration intermediates) require experimental validation.
-
Quantitative Data : Studies measuring reaction kinetics (e.g., rate constants) and yields under varying conditions are lacking.
-
Biological Activity : Correlating structural features with inhibitory effects on enzymatic targets would advance therapeutic applications.
Scientific Research Applications
Chemistry
N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide serves as a building block for synthesizing more complex molecules. Its thiazole ring structure allows for various chemical modifications, making it a versatile compound in organic synthesis.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as demonstrate cytotoxic effects against cancer cell lines .
Medicine
The compound is being explored for its therapeutic potential in treating diseases such as cancer. Its mechanism of action may involve the inhibition of specific enzymes or receptors, leading to various biological effects .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating novel compounds with desired characteristics.
Antibacterial Efficacy
A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.
Cytotoxic Effects
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Similar compounds with varying substituents on the phenyl ring demonstrate how electronic and steric modifications alter properties:
Key Findings :
- Electron-withdrawing groups (e.g., NO₂) improve reaction efficiency, as seen in compound 24 (93% yield) .
- Methyl and methoxy substituents (e.g., 4-Me in the target compound) balance lipophilicity and synthetic feasibility.
Heterocycle Variations: Thiazole vs. Oxazole
Replacing the thiazole sulfur with oxygen (oxazole) significantly alters electronic properties:
| Compound Name | Heterocycle | Key Features | Reference |
|---|---|---|---|
| N'-Hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol... | Oxazole | Higher polarity due to oxygen atom | |
| Target Compound | Thiazole | Enhanced aromaticity from sulfur |
Key Findings :
Sulfonyl and Sulfonamide Derivatives
Sulfonyl-containing analogs demonstrate distinct electronic effects:
Key Findings :
Tautomerism and Spectroscopic Properties
Tautomerism is observed in triazole-thione derivatives (), but N'-hydroxy imino groups in the target compound’s analogs () may also exhibit keto-enol tautomerism. IR spectra of related compounds show:
Q & A
Q. Advanced: How can reaction mechanisms and intermediates be validated during synthesis?
Advanced characterization techniques like in situ FT-IR or LC-MS monitoring can track intermediate formation (e.g., imine or oxime intermediates). Computational tools (DFT calculations) help predict reaction pathways and transition states. For example, hydroxylamine’s nucleophilic attack on a nitrile or carbonyl group in the thiazole precursor can be modeled to optimize regioselectivity .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify substituents on the thiazole ring and ethanimidamide chain. Key signals include thiazole C2-H (δ 7.2–7.8 ppm) and N-hydroxyimine protons (δ 8.5–9.5 ppm) .
- IR : Stretching frequencies for C=N (1600–1680 cm⁻¹) and N–O (930–980 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction provides precise bond angles and conformations. Software like SHELXL refines crystallographic data, addressing challenges like disorder or twinning. For example, SHELX algorithms optimize hydrogen bonding networks and validate the thiazole ring’s planarity .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
Q. Advanced: How can false positives in activity assays be minimized?
Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and include controls for cytotoxicity (e.g., LDH release). For example, confirm antimicrobial activity via time-kill curves and synergy studies with standard antibiotics .
Advanced: How do structural modifications at the thiazole C4 position affect bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like halogens (Cl, Br), electron-withdrawing groups (NO₂), or alkyl chains (CH₃) at the 4-methylphenyl position. For example:
- 4-Bromophenyl substitution enhances antibacterial potency (MIC 2 µg/mL vs. S. aureus) by increasing lipophilicity .
- 4-Methoxyphenyl groups improve hypoglycemic activity via enhanced hydrogen bonding with PPARγ receptors .
Docking simulations (AutoDock Vina) predict binding modes to targets like DNA gyrase or α-glucosidase .
Advanced: How can crystallographic data discrepancies be resolved for this compound?
Methodological Answer:
Discrepancies may arise from twinning, poor crystal quality, or disorder. Mitigation strategies include:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) and low-temperature (100 K) measurements.
- Refinement : SHELXL’s TWIN and BASF commands correct twinning, while PART instructions model disordered regions .
- Validation : Check R-factors (<5% for Rint) and validate with tools like PLATON’s ADDSYM to detect missed symmetry .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
Systematic analysis involves:
- Assay Standardization : Compare protocols for variables like incubation time, solvent (DMSO concentration), and cell passage number.
- Purity Verification : HPLC (≥95% purity) and elemental analysis ensure compound integrity .
- Structural Confirmation : Re-evaluate analogs (e.g., 4-nitrophenyl vs. 4-methylphenyl derivatives) to rule out misattribution .
For example, retracted studies (e.g., due to prior publication) should be excluded from meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
